molecular formula C20H31NO6 B4042185 [4-(4-allyl-2-methoxyphenoxy)butyl]sec-butylamine oxalate

[4-(4-allyl-2-methoxyphenoxy)butyl]sec-butylamine oxalate

Cat. No.: B4042185
M. Wt: 381.5 g/mol
InChI Key: ZHNXBULHZGSJLE-UHFFFAOYSA-N
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Description

[4-(4-allyl-2-methoxyphenoxy)butyl]sec-butylamine oxalate is a useful research compound. Its molecular formula is C20H31NO6 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.21513771 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Interactions

Research on compounds similar to "[4-(4-allyl-2-methoxyphenoxy)butyl]sec-butylamine oxalate" often focuses on understanding the molecular interactions and structural characteristics that influence their chemical behavior. Studies such as those by Şahin et al. (2016) on the molecular structure and characteristics of bis(2-methoxy-4-allylphenyl)oxalate provide insights into the molecular properties and potential applications of these compounds in materials science and chemical engineering. Their work emphasizes the importance of detailed molecular structure analysis for predicting and optimizing the chemical behavior of novel compounds (Şahin, Kantar, Şaşmaz, & Büyükgüngör, 2016).

Analytical Chemistry Applications

Compounds with structures similar to "this compound" have been utilized in analytical chemistry for the development of selective and sensitive detection methods. Ciszewski and Milczarek (1999) demonstrated the use of electropolymerized films of 4-allyl-2-methoxyphenol (eugenol) for the selective detection of dopamine in the presence of ascorbic acid. This research highlights the potential application of similar compounds in creating biosensors and analytical tools for the detection of specific molecules in complex mixtures (Ciszewski & Milczarek, 1999).

Environmental Chemistry

The study of chemical reactions and properties of compounds similar to "this compound" can also contribute to environmental chemistry, particularly in the degradation and removal of pollutants. For example, Pignatello and Sun (1995) investigated the complete oxidation of pesticides in water using the photoassisted Fenton reaction, highlighting the potential of advanced oxidation processes in environmental remediation. While this study does not directly involve the compound , it underscores the relevance of researching chemical reactions that could be applicable to similar compounds for environmental applications (Pignatello & Sun, 1995).

Properties

IUPAC Name

N-butan-2-yl-4-(2-methoxy-4-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.C2H2O4/c1-5-9-16-10-11-17(18(14-16)20-4)21-13-8-7-12-19-15(3)6-2;3-1(4)2(5)6/h5,10-11,14-15,19H,1,6-9,12-13H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNXBULHZGSJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCCOC1=C(C=C(C=C1)CC=C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-allyl-2-methoxyphenoxy)butyl]sec-butylamine oxalate
Reactant of Route 2
[4-(4-allyl-2-methoxyphenoxy)butyl]sec-butylamine oxalate
Reactant of Route 3
[4-(4-allyl-2-methoxyphenoxy)butyl]sec-butylamine oxalate
Reactant of Route 4
[4-(4-allyl-2-methoxyphenoxy)butyl]sec-butylamine oxalate
Reactant of Route 5
[4-(4-allyl-2-methoxyphenoxy)butyl]sec-butylamine oxalate
Reactant of Route 6
[4-(4-allyl-2-methoxyphenoxy)butyl]sec-butylamine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.